molecular formula C₁₅H₂₃NO₂ B015652 (-)-O-去甲曲马多 CAS No. 144830-15-9

(-)-O-去甲曲马多

货号 B015652
CAS 编号: 144830-15-9
分子量: 249.35 g/mol
InChI 键: UWJUQVWARXYRCG-DZGCQCFKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol, commonly known as DMHP, is a synthetic compound that belongs to the family of phenols. It is an important research chemical that has been extensively studied for its potential applications in scientific research. DMHP has been found to exhibit a wide range of biochemical and physiological effects, making it an important tool for studying various biological processes.

科学研究应用

疼痛管理

(-)-O-去甲曲马多主要因其在疼痛管理中的作用而闻名。它是一种中枢性镇痛药,对阿片受体的亲和力较低,这使其成为传统阿片类药物的潜在替代品。 曲马多的 M1 代谢物,由肝脏 O-去甲基化产生,对阿片受体的亲和力高于母体药物,表明其在镇痛中起着重要作用 .

反兴奋剂研究

在运动医学领域,(-)-O-去甲曲马多因其排泄模式而被研究,以提高在反兴奋剂控制中检测禁用物质的能力。 世界反兴奋剂机构 (WADA) 进行的一项研究侧重于口服曲马多,以提高在兴奋剂检测中识别这些物质的能力 .

神经性疼痛治疗

研究人员正在探索 (-)-O-去甲曲马多作为一种潜在的非阿片类药物,用于治疗神经性疼痛,这种疼痛通常对传统治疗方法具有抵抗力。 这项研究至关重要,因为它旨在为一种难以控制的疼痛类型提供缓解 .

研究趋势的文献计量分析

为了评估曲马多科学产出和引文影响,已对曲马多全球研究产出的文献计量分析进行了研究。 这项研究提供了对曲马多研究的趋势、不同国家/地区的贡献以及最具生产力的机构的见解 .

依赖性和滥用潜力评估

目前正在进行研究以澄清 (-)-O-去甲曲马多的滥用潜力和安全概况。 正在进行研究以了解依赖程度,并帮助确定曲马多的法律地位,鉴于其具有争议性 .

药代动力学研究

药代动力学研究对于了解 (-)-O-去甲曲马多的代谢和排泄至关重要。 这些研究有助于确定治疗用途的适当剂量,并预测与其他药物的潜在相互作用 .

作用机制

Target of Action

The primary targets of (-)-O-Desmethyl Tramadol are the mu-opioid receptors . These receptors play a crucial role in the analgesic effects of many opioids. The compound also inhibits the reuptake of noradrenaline and serotonin , neurotransmitters that play key roles in pain perception and mood regulation .

Mode of Action

(-)-O-Desmethyl Tramadol interacts with its targets through two main mechanisms. Firstly, it binds to mu-opioid receptors, acting as an agonist . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain . Secondly, (-)-O-Desmethyl Tramadol inhibits the reuptake of noradrenaline and serotonin . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects .

Biochemical Pathways

The action of (-)-O-Desmethyl Tramadol primarily affects the opioidergic and monoaminergic pathways . By acting on mu-opioid receptors, it influences the opioidergic pathway, leading to analgesia . Its inhibition of noradrenaline and serotonin reuptake affects the monoaminergic pathway, which can modulate mood and further contribute to its analgesic effects .

Pharmacokinetics

The pharmacokinetics of (-)-O-Desmethyl Tramadol involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is rapidly and almost completely absorbed and transported to the liver for conversion to its active metabolite by cytochrome P450 family 2 subfamily D, polypeptide 6 (CYP2D6) . The rate of production of this metabolite is influenced by genetic variants of CYP2D6 . The compound’s bioavailability can be affected by factors such as its physicochemical properties, the pH of the medium, and the pK_a .

Result of Action

The molecular and cellular effects of (-)-O-Desmethyl Tramadol’s action include analgesia and potential neurotoxicity . Its binding to mu-opioid receptors and inhibition of noradrenaline and serotonin reuptake can lead to a decrease in pain perception . Studies have reported cellular atrophy, shrinkage, necrosis, and pyknosis in the hippocampal formation following exposure to tramadol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (-)-O-Desmethyl Tramadol. For instance, the presence of other drugs can affect its metabolism and action . Additionally, environmental pollutants can induce reactive oxygen species (ROS), which can alter lipids, proteins, and DNA, potentially affecting the compound’s action

生化分析

Biochemical Properties

(-)-O-Desmethyl Tramadol is metabolized by the cytochrome P450 (CYP) enzymes, specifically CYP2D6, CYP3A4, and CYP2B6 . The rate of production of its M1 metabolite (O-demethyl tramadol) is influenced by debrisoquine-type polymorphism, and this metabolite shows a higher affinity for opioid receptors than the parent drug . Experimental and clinical data suggest that (-)-O-Desmethyl Tramadol may also exert its analgesic effect through direct modulation of central monoaminergic pathways .

Cellular Effects

(-)-O-Desmethyl Tramadol has been shown to have significant effects on various types of cells. For instance, in human breast cancer cells, it has been observed to inhibit cell growth, migration, colony formation, and invasion . In addition, it has been found to regulate epithelial-mesenchymal transition and possess cytotoxic effects in breast cancer cells .

Molecular Mechanism

The molecular mechanism of action of (-)-O-Desmethyl Tramadol is multifaceted. It acts as a selective agonist of mu receptors and preferentially inhibits serotonin reuptake, whereas (-)-tramadol mainly inhibits noradrenaline reuptake . This dual mechanism of action contributes to its analgesic effect .

Temporal Effects in Laboratory Settings

The temporal effects of (-)-O-Desmethyl Tramadol in laboratory settings have been observed in various studies. For instance, it has been found that the concentrations of (-)-O-Desmethyl Tramadol in individual organs showed no significant changes at different time points under storage temperatures of -20 and 4°C, whereas under a storage temperature of 20°C, the concentrations in certain organs increased significantly at the last few time points .

Dosage Effects in Animal Models

In animal models, the effects of (-)-O-Desmethyl Tramadol have been observed to vary with different dosages. For example, in a study on rats, it was found that tramadol significantly attenuated behavioral, biochemical, mitochondrial, and histological alterations at low (5 mg/kg) and intermediate (10 mg/kg) doses .

Metabolic Pathways

The metabolic pathways of (-)-O-Desmethyl Tramadol involve several enzymes and cofactors. The main metabolic pathways appear to be N- and O-demethylation (phase I reactions) and conjugation of O-demethylated metabolites (phase II reactions) in the liver .

Transport and Distribution

The transport and distribution of (-)-O-Desmethyl Tramadol within cells and tissues are influenced by various factors. For instance, in a study on poisoned rats, it was found that tramadol’s concentrations varied according to the organ and time, and peaked 2 hours after intragastric administration in the specimens of liver, kidney, spleen, lung, brain, and heart-blood .

属性

IUPAC Name

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJUQVWARXYRCG-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144830-15-9
Record name Desmetramadol, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144830159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETRAMADOL, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4EMT8B1YU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: Does (-)-O-Desmethyltramadol exhibit any stereoselective interactions with its targets?

A1: While the research primarily focuses on the pharmacological differences between the enantiomers (+)- and (-)-O-Desmethyltramadol, specific details regarding stereoselective interactions of (-)-O-Desmethyltramadol with its targets are limited in the provided literature. Further research is necessary to elucidate this aspect.

Q2: What is the molecular formula and weight of (-)-O-Desmethyltramadol?

A2: The molecular formula of (-)-O-Desmethyltramadol is C15H23NO2, and its molecular weight is 249.35 g/mol.

Q3: Is there information available on the material compatibility and stability of (-)-O-Desmethyltramadol under various conditions?

A3: The provided research papers primarily focus on the pharmacokinetics and pharmacodynamics of (-)-O-Desmethyltramadol. Information about its material compatibility and stability under various conditions is limited.

Q4: Does (-)-O-Desmethyltramadol possess any catalytic properties?

A4: (-)-O-Desmethyltramadol is not reported to possess catalytic properties. Its primary role is as a pharmacologically active metabolite of tramadol.

Q5: Have there been any computational studies on (-)-O-Desmethyltramadol?

A5: The provided research papers do not delve into computational studies or QSAR models for (-)-O-Desmethyltramadol.

Q6: What is known about the stability of (-)-O-Desmethyltramadol in different formulations?

A9: While the provided research articles do not extensively discuss (-)-O-Desmethyltramadol formulation strategies, some studies investigate the stability of tramadol, its parent compound, in various formulations. For instance, a study assessed the stability of a novel chocolate-based chewable tramadol tablet for pediatric use. []

Q7: Are there specific SHE regulations regarding (-)-O-Desmethyltramadol?

A7: (-)-O-Desmethyltramadol is a metabolite of tramadol and not a separately marketed drug. Therefore, specific SHE regulations would likely fall under those governing tramadol and its metabolites.

Q8: How is (-)-O-Desmethyltramadol metabolized and excreted?

A11: (-)-O-Desmethyltramadol is primarily metabolized via glucuronidation in the liver. [, ] It is then excreted primarily in urine, largely as the glucuronide conjugate. []

Q9: Does the pharmacokinetic profile of (-)-O-Desmethyltramadol differ between sexes?

A12: Yes, studies in rats indicate that female rats exhibit higher plasma concentrations of (-)-O-Desmethyltramadol compared to male rats following oral administration of tramadol. [] This difference might be attributed to variations in metabolic enzyme activity or other physiological factors.

Q10: How does the pharmacokinetic profile of (-)-O-Desmethyltramadol in animals compare to that in humans?

A13: Research suggests that the pharmacokinetics of (-)-O-Desmethyltramadol can vary between species. For instance, while studies show detectable levels of (-)-O-Desmethyltramadol in Greyhounds after oral tramadol administration, the plasma concentrations were lower than anticipated. []

Q11: Does the route of tramadol administration affect the formation and elimination of (-)-O-Desmethyltramadol?

A14: While specific comparisons of different administration routes for (-)-O-Desmethyltramadol formation are limited in the provided research, studies in bald eagles indicate that tramadol administered orally resulted in detectable (-)-O-Desmethyltramadol levels with high bioavailability. []

Q12: Are there any cell-based assays or animal models specifically designed to evaluate the efficacy of (-)-O-Desmethyltramadol?

A12: The provided research articles do not detail cell-based assays or specific animal models focusing solely on (-)-O-Desmethyltramadol efficacy.

Q13: Is there evidence of resistance mechanisms developing to (-)-O-Desmethyltramadol?

A13: The provided research does not discuss resistance mechanisms specific to (-)-O-Desmethyltramadol.

Q14: Have there been any studies investigating targeted delivery strategies for (-)-O-Desmethyltramadol?

A14: The provided research papers do not explore targeted drug delivery approaches for (-)-O-Desmethyltramadol.

Q15: Are there any known biomarkers for monitoring (-)-O-Desmethyltramadol treatment response?

A15: The research articles provided do not mention specific biomarkers for monitoring (-)-O-Desmethyltramadol treatment response.

Q16: What analytical methods are commonly employed for detecting and quantifying (-)-O-Desmethyltramadol?

A16: Several analytical techniques have been employed for the analysis of tramadol and its metabolites, including (-)-O-Desmethyltramadol. These techniques include:

  • High-performance liquid chromatography (HPLC) [, , , , , , ]: This method is frequently used to separate and quantify tramadol and its metabolites in various matrices, including plasma, urine, and tissue samples.
  • Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, , , , ]: This highly sensitive and specific technique allows for the accurate detection and quantification of tramadol and its metabolites even at low concentrations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。